3-(1,3-benzodioxol-5-ylmethyl)-1-(2-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
This compound belongs to the pyrido[2,3-d]pyrimidine-dione class, a scaffold known for its diverse pharmacological and electronic properties. Its structure features a pyrido[2,3-d]pyrimidine core substituted with a 1,3-benzodioxol-5-ylmethyl group at position 3 and a 2-fluorobenzyl group at position 1 (Fig. 1). The benzodioxole moiety contributes electron-rich aromaticity, while the 2-fluorobenzyl substituent introduces steric bulk and electron-withdrawing effects. These structural attributes are critical for modulating biological activity and physicochemical properties, such as solubility and binding affinity to molecular targets like kinases or nucleotide-binding enzymes .
Properties
CAS No. |
902923-48-2 |
|---|---|
Molecular Formula |
C22H16FN3O4 |
Molecular Weight |
405.385 |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-1-[(2-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H16FN3O4/c23-17-6-2-1-4-15(17)12-25-20-16(5-3-9-24-20)21(27)26(22(25)28)11-14-7-8-18-19(10-14)30-13-29-18/h1-10H,11-13H2 |
InChI Key |
XOYJWFAQMURRPE-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(N=CC=C4)N(C3=O)CC5=CC=CC=C5F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 3-(1,3-benzodioxol-5-ylmethyl)-1-(2-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a member of the pyrido[2,3-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications based on available research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides to form the pyrido[2,3-d]pyrimidine core. Subsequent reactions introduce the benzodioxole and fluorobenzyl moieties, resulting in the final product.
Anticancer Properties
Several studies have highlighted the potential anticancer properties of pyrido[2,3-d]pyrimidine derivatives. For instance, a study focused on related compounds demonstrated their ability to inhibit eukaryotic elongation factor-2 kinase (eEF-2K), which plays a crucial role in cancer cell proliferation. Compounds from this series exhibited IC50 values in the low micromolar range against eEF-2K, indicating significant inhibitory activity .
The mechanism by which these compounds exert their biological effects often involves the inhibition of specific kinases or enzymes associated with cell growth and survival. For example:
- Inhibition of eEF-2K : This kinase is involved in protein synthesis regulation. Inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
- Induction of Apoptosis : The compounds may trigger apoptotic pathways in malignant cells through various signaling cascades.
Case Studies
- In vitro Studies : A series of pyrido[2,3-d]pyrimidine derivatives were synthesized and screened for their activity against eEF-2K. The most potent compound showed an IC50 value of 420 nM in MDA-MB-231 breast cancer cells .
- Structure-Activity Relationship (SAR) : Research has indicated that modifications at specific positions on the pyrido[2,3-d]pyrimidine structure can enhance biological activity. For instance, the introduction of different substituents on the benzodioxole ring significantly impacted potency against eEF-2K .
Data Table: Biological Activity Summary
| Compound Name | Target Enzyme | IC50 (nM) | Cell Line | Effect |
|---|---|---|---|---|
| Compound 6 | eEF-2K | 420 | MDA-MB-231 | Inhibits proliferation |
| Compound 9 | eEF-2K | 930 | MDA-MB-231 | Lesser inhibition |
| Compound X | Unknown | TBD | Various | Potential apoptosis inducer |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Electronic Properties
For example:
In contrast, chlorinated or methoxylated analogs (e.g., 941946-95-8) exhibit reduced electron density due to electronegative substituents .
Key Research Findings and Limitations
Electronic Structure : The benzodioxole group increases polarizability, as evidenced by NBO analysis in hydroxybenzoyl analogs (charge transfer: 0.25–0.35 e) .
Synthetic Challenges : Steric hindrance from the 2-fluorobenzyl group may reduce reaction yields compared to smaller substituents (e.g., methyl in 6a) .
Data Gaps : Experimental binding affinities, solubility, and in vivo pharmacokinetics for the target compound remain unreported.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
